1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone
CAS No.:
Cat. No.: VC13498547
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9BrN2O |
---|---|
Molecular Weight | 253.09 g/mol |
IUPAC Name | 1-(6-bromo-5-methylindazol-1-yl)ethanone |
Standard InChI | InChI=1S/C10H9BrN2O/c1-6-3-8-5-12-13(7(2)14)10(8)4-9(6)11/h3-5H,1-2H3 |
Standard InChI Key | AVNYHQCDCPNILG-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1Br)N(N=C2)C(=O)C |
Canonical SMILES | CC1=CC2=C(C=C1Br)N(N=C2)C(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an indazole core substituted with:
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Bromine at position 6 (C6), contributing to lipophilicity and cross-coupling reactivity.
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Methyl at position 5 (C5), influencing steric hindrance and electronic density.
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Ethanone at position 1 (N1), enabling hydrogen bonding and ketone-specific reactions.
Molecular Formula:
Molecular Weight: 254.07 g/mol (calculated from analogs ).
Spectroscopic Characterization
While experimental data for this specific compound is unavailable, analogous indazole derivatives are characterized using:
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NMR: and spectra resolve aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 190–210 ppm) .
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Mass Spectrometry: Molecular ion peaks align with theoretical weights (e.g., m/z 254.07 for [M+H]) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1-(6-bromo-5-methyl-1H-indazol-1-yl)ethanone can be inferred from protocols for related compounds:
Step | Reaction Conditions | Reagents | Yield* |
---|---|---|---|
1 | Indazole formation | 5-methyl-6-bromoindazole precursor | — |
2 | Acylation | Acetic anhydride, base (e.g., KCO) | ~55% |
3 | Purification | Column chromatography (hexane/EtOAc) | — |
*Yield based on analogous reactions for 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone .
Mechanism:
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Indazole Precursor: 5-methyl-6-bromoindazole is synthesized via cyclization of substituted phenylhydrazines.
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Acylation: Treatment with acetic anhydride in chloroform under basic conditions introduces the ethanone group .
Reactivity and Functionalization
Electrophilic Substitution
The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups:
Ketone-Specific Reactions
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Reduction: LiAlH reduces the ethanone to a secondary alcohol.
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Condensation: Forms Schiff bases with primary amines, useful in heterocyclic synthesis .
Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
1-(6-Bromo-indazol-1-yl)ethanone | 12.5 | 14 |
1-(5-Bromo-6-methoxy-indazol-1-yl)ethanone | 25 | 10 |
Anticancer Activity
Indazole derivatives inhibit kinase pathways (e.g., JAK2/STAT3), inducing apoptosis in cancer cells. The methyl group may enhance target binding through hydrophobic interactions.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Kinase Inhibitors: Structural analogs are used in therapies for myeloproliferative disorders.
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Antimicrobial Agents: Bromine and methyl groups enhance membrane penetration.
Material Science
Indazole derivatives are explored as ligands in catalytic systems for C–C bond formation .
Challenges and Future Directions
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